molecular formula C7H7IS B1305124 2-Iodothioanisole CAS No. 33775-94-9

2-Iodothioanisole

Cat. No.: B1305124
CAS No.: 33775-94-9
M. Wt: 250.1 g/mol
InChI Key: YENHZHSFWAPGIR-UHFFFAOYSA-N
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Description

2-Iodothioanisole is an organic compound with the molecular formula C₇H₇IS. It is also known as 2-Iodophenyl methyl sulfide. This compound is characterized by the presence of an iodine atom attached to a benzene ring that also contains a methylthio group. It is a light-sensitive compound and has a distinct stench .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodothioanisole is typically synthesized by reacting thioanisole with methyl iodide. The reaction conditions can vary depending on the specific requirements of the experiment. Generally, the reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the iodine atom onto the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Iodothioanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodothioanisole has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Iodothioanisole involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to inhibit chloride channels, which may contribute to its anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromothioanisole: Similar structure but with a bromine atom instead of iodine.

    2-Chlorothioanisole: Contains a chlorine atom instead of iodine.

    2-Fluorothioanisole: Contains a fluorine atom instead of iodine.

Uniqueness

2-Iodothioanisole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in substitution reactions, providing a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

1-iodo-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZHSFWAPGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384246
Record name 2-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33775-94-9
Record name 2-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methylsulfanylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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